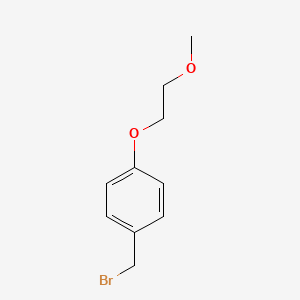![molecular formula C14H14N2O3 B8675414 2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid](/img/structure/B8675414.png)
2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid is an organic compound that belongs to the class of nicotinic acids It features a nicotinic acid core with a 4-methoxy-benzylamino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and 4-methoxybenzylamine.
Amidation Reaction: Nicotinic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activation facilitates the nucleophilic attack by 4-methoxybenzylamine, leading to the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxy-benzylamino)-nicotinic Acid.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to nicotinic acid derivatives, which are known to have various pharmacological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It can be used in the development of new materials or as a building block in the synthesis of polymers.
作用机制
The mechanism of action of 2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with nicotinic acid receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate pathways related to lipid metabolism, inflammation, or cellular signaling.
相似化合物的比较
Similar Compounds
2-(4-Hydroxy-benzylamino)-nicotinic Acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-Methyl-benzylamino)-nicotinic Acid: Similar structure but with a methyl group instead of a methoxy group.
2-(4-Chloro-benzylamino)-nicotinic Acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
属性
分子式 |
C14H14N2O3 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC 名称 |
2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c1-19-11-6-4-10(5-7-11)9-16-13-12(14(17)18)3-2-8-15-13/h2-8H,9H2,1H3,(H,15,16)(H,17,18) |
InChI 键 |
IQAFODSQEHEUNS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

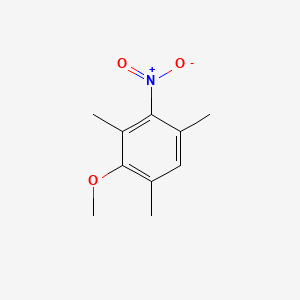
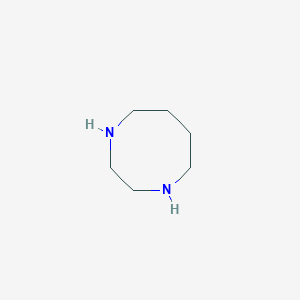
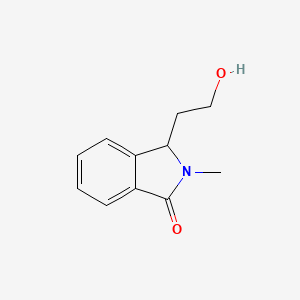
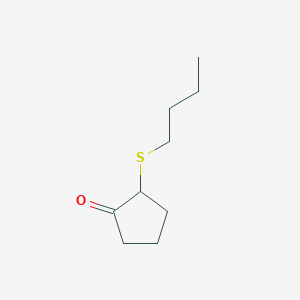

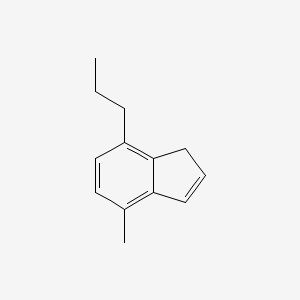
![Tert-butyl N-[2-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B8675384.png)
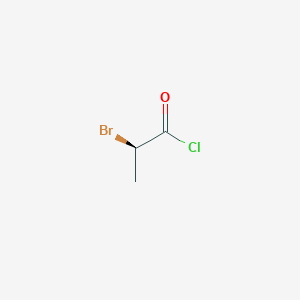
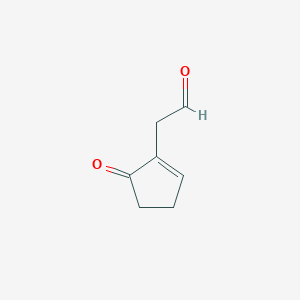
![(1r,4s,5s,6s)-4-Aminospiro[bicyclo[3.1.0]hexane-2,1'-Cyclopropane]-4,6-Dicarboxylic Acid](/img/structure/B8675397.png)
![N-[2-(4-Chloro-phenyl)-2-morpholin-4-yl-ethyl]-2-methyl-benzamide](/img/structure/B8675410.png)
![(2R,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B8675417.png)
